(E)-2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide
Description
The compound "(E)-2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide" features a sulfonamide group linked to an ethene bridge, a phenyl ring, and a pyrazole moiety substituted with a thiophen-3-yl group. Its structure integrates three pharmacologically relevant motifs:
- Sulfonamide: Known for roles in enzyme inhibition (e.g., carbonic anhydrase) and antibiotic activity.
- Pyrazole: A heterocycle frequently employed in medicinal chemistry for its hydrogen-bonding capacity and metabolic stability.
- Thiophene: An electron-rich aromatic system that enhances π-π stacking interactions in target binding.
Properties
IUPAC Name |
(E)-2-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c21-24(22,13-8-15-4-2-1-3-5-15)18-9-11-20-10-6-17(19-20)16-7-12-23-14-16/h1-8,10,12-14,18H,9,11H2/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCQVRLTQQXEE-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is a novel derivative within the class of pyrazole-based compounds, which have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a phenyl group, a thiophene ring, and a pyrazole moiety. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. For instance, the reaction of 2-hydroxyacetophenone with 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole derivatives has been reported to yield similar compounds with promising biological profiles .
Antimicrobial Activity
Numerous studies indicate that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds similar to (E)-2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide have shown efficacy against Gram-positive and Gram-negative bacteria. In one study, derivatives were screened against E. coli and S. aureus, demonstrating zones of inhibition comparable to standard antibiotics .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | P. mirabilis | 12 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research has shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives displayed up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests that (E)-2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide may also exert similar effects.
Anticancer Properties
Pyrazole derivatives have also been studied for their anticancer potential. Some compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation .
Case Studies
Case Study 1: Antimicrobial Screening
A recent study synthesized several pyrazole derivatives, including those related to our compound of interest, and evaluated their antimicrobial activity using the well diffusion method. The results indicated that certain modifications on the pyrazole ring significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values as low as 31.25 µg/mL .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment examining anti-inflammatory effects, a series of pyrazole compounds were administered to mice with induced inflammation. The results showed that specific derivatives reduced paw edema significantly compared to the control group, suggesting that (E)-2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide could be developed into a therapeutic agent for inflammatory diseases .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by a phenyl group, a thiophene moiety, and a pyrazole ring. Its molecular formula is , and it contains a sulfonamide functional group, which is known for its biological activity.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit notable antimicrobial activity. The presence of the thiophene and pyrazole rings enhances the compound's interaction with bacterial targets. For instance:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfonamide A | E. coli, S. aureus | 32 µg/mL |
| Sulfonamide B | P. aeruginosa, K. pneumoniae | 16 µg/mL |
| This Compound | TBD | TBD |
Studies have shown that modifications in the side chains can significantly influence antimicrobial efficacy, suggesting that this compound may possess similar or superior activity compared to established sulfonamides .
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. Preliminary studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential applications in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of sulfonamide derivatives has been well-documented. Some studies have reported cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2). The compound's structural attributes warrant further investigation into its potential as an anticancer agent:
| Study | Cell Line | Selectivity Index (SI) |
|---|---|---|
| Compound A | HepG2 | 33.21 |
| Compound B | HepG2 | 30.49 |
| This Compound | TBD | TBD |
The selectivity index indicates the compound's effectiveness compared to standard treatments like methotrexate .
Synthesis and Characterization
The synthesis of (E)-2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Testing
In recent research, various sulfonamide derivatives were evaluated for their antimicrobial efficacy against multiple strains of bacteria. The results indicated that specific modifications in the chemical structure could enhance antibacterial activity.
In Vivo Anti-inflammatory Activity
Animal model studies demonstrated that compounds structurally similar to (E)-2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide effectively reduced inflammation markers in arthritis models, highlighting its potential for therapeutic development in inflammatory diseases .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is influenced by its sulfonamide, ethene, and heterocyclic moieties:
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Sulfonamide Group :
-
Ethene Linker :
-
Undergoes electrophilic addition (e.g., bromination) but retains (E)-stereochemistry due to steric hindrance.
-
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Pyrazole-Thiophene System :
Biological Interactions (Reaction-In-Context)
The compound’s bioactivity is tied to its interaction with cellular targets:
Mechanistic Pathways :
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Caspase Inhibition : Pyrazole analogs (e.g., compound 1 in ) reduce caspase-3/7 activity (IC = 39.70 µM in MCF-7 cells), indicating apoptotic pathway modulation .
-
MEK Inhibition : Analogous structures with fluorine substituents (e.g., compound 5 ) show MEK inhibition (IC = 91 nM) via hydrophobic interactions in ATP-binding pockets .
Structure-Activity Relationship (SAR) :
Analytical Characterization
Critical techniques for monitoring reactions and validating products:
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NMR Spectroscopy : Confirms regioselectivity of pyrazole formation and sulfonamide coupling.
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HPLC : Assesses purity (>95% required for pharmacological studies).
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Mass Spectrometry : Validates molecular weight (CHNOS; calc. 340.38 g/mol).
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, forming aromatic byproducts.
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Photodegradation : Ethene linker undergoes [2+2] cycloaddition under UV light, necessitating dark storage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
*Estimated based on molecular formula (C₁₆H₁₆N₃O₂S₂).
Key Observations:
Substituent Effects: The thiophen-3-yl group in the target compound introduces electron-rich aromaticity, favoring interactions with hydrophobic pockets in biological targets. Nitro groups (as in the imidazole derivative from ) are redox-active, enabling prodrug activation or reactive oxygen species generation, which may explain antibacterial efficacy .
Backbone Rigidity :
- The ethenesulfonamide in the target compound and CAS 1448140-34-8 restricts conformational flexibility, likely improving target specificity compared to the more flexible benzenesulfonamide derivatives .
Synthetic Pathways :
- Synthesis of pyrazole-thiophene hybrids (e.g., the target compound) may involve nucleophilic substitution or coupling reactions, as seen in (thiophene-ethoxyimidazole synthesis) and (thiazole-oxadiazole protocols). LiH/DMF-mediated steps () could be relevant for sulfonamide formation .
Biological Implications :
- While direct activity data for the target compound is absent, thiophene-containing sulfonamides are associated with antimicrobial and anticancer properties. The rigid ethenesulfonamide backbone may reduce off-target effects compared to more flexible analogs .
Q & A
Q. What are the key synthetic pathways for (E)-2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves sequential coupling reactions, starting with the formation of the pyrazole-thiophene moiety followed by sulfonamide linkage. Key steps include:
- Coupling reactions : Use of nucleophilic substitution or click chemistry to attach the pyrazole-thiophene group to the ethylamine backbone .
- Sulfonamide formation : Reacting the intermediate with (E)-2-phenylethenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
- Optimization : Temperature (often 0–60°C), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., NaH for deprotonation) are critical for yield and purity . Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the pyrazole and thiophene rings, with characteristic shifts for sulfonamide protons (~10–12 ppm) and trans-alkene geometry (J = 12–16 Hz) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, crucial for verifying synthetic success .
- Infrared spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and alkene C=C bonds (~1650 cm⁻¹) .
- X-ray crystallography : Resolves absolute configuration and confirms E-geometry; SHELXL is used for refinement, employing twin analysis for challenging datasets .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?
Advanced refinement in SHELXL involves:
- Twin refinement : Using TWIN/BASF commands to model pseudo-merohedral twinning, common in sulfonamide derivatives due to flexible substituents .
- Disorder modeling : Partitioning disordered regions (e.g., thiophene ring orientations) with PART/SUMP constraints and applying anisotropic displacement parameters (ADPs) .
- Validation tools : R1/wR2 convergence tests and Hirshfeld surface analysis ensure model accuracy .
Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound’s biological targets?
SAR studies typically involve:
- Functional group modulation : Introducing electron-withdrawing/donating groups on the phenyl or thiophene rings to assess impacts on binding affinity .
- Enzymatic assays : Testing inhibitory effects on targets like carbonic anhydrase or kinases via fluorescence-based assays (IC50 determination) .
- Computational modeling : Docking studies (AutoDock Vina) and molecular dynamics simulations analyze interactions with active sites, guided by crystallographic data .
Q. How can solvent effects and catalyst selection influence the compound’s reactivity in functionalization reactions?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, enhancing sulfonamide bond formation .
- Catalysts : Pd(PPh3)4 promotes Suzuki-Miyaura coupling for aryl modifications, while CuI accelerates azide-alkyne cycloadditions for pyrazole derivatization .
- pH control : Buffered conditions (pH 7–9) prevent sulfonamide hydrolysis during aqueous workups .
Data Contradiction and Validation
Q. How are conflicting spectroscopic data (e.g., NMR vs. X-ray) reconciled for this compound?
- Dynamic effects : NMR may average conformers (e.g., thiophene ring flipping), while X-ray captures a single crystal conformation. Variable-temperature NMR (VT-NMR) can identify such dynamics .
- Redundant verification : Cross-validate using 2D NMR (COSY, NOESY) and computational geometry optimization (DFT at B3LYP/6-31G* level) .
Q. What strategies address low reproducibility in synthetic yields?
- In situ monitoring : ReactIR tracks intermediate formation, identifying side reactions (e.g., sulfonamide oxidation) .
- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and stoichiometry via software (e.g., JMP) pinpoints optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
